molecular formula C14H11Cl3F2N2O B8704277 2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro- CAS No. 106969-02-2

2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro-

Cat. No. B8704277
M. Wt: 367.6 g/mol
InChI Key: ATZWGHLUWQSOKN-UHFFFAOYSA-N
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Patent
US04695312

Procedure details

To a solution of 6.4 g of 3-chloro-2-(2,4-dichloro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-2H-indazole II-1 in 12.5 ml of dioxane were added 12.5 ml of water and 6.4 g of 50% sodium hydroxide. The mixture was heated at 50°~60° C., mixed with excessive amount of chlorodifluoromethane, and heated at 50°~60° C. To the mixture was dropwise added 6.4 g of 50% sodium hydroxide respectively 2.5 hours later and 4 hours later within 15 minutes. The resulting mixture was allowed to react for 2.5 hours, cooled, neutralized, and extracted with ether. The extract was washed with saturated aqueous sodium chloride, dried and concentrated. The residue was purified by silica-gel chromatography to give 4.0 g of the titled compound I-1.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]([C:11]2[CH:16]=[C:15]([OH:17])[C:14]([Cl:18])=[CH:13][C:12]=2[Cl:19])[N:4]=[C:5]2[C:10]=1[CH2:9][CH2:8][CH2:7][CH2:6]2.O.[OH-].[Na+].Cl[CH:24]([F:26])[F:25]>O1CCOCC1>[Cl:1][C:2]1[N:3]([C:11]2[CH:16]=[C:15]([O:17][CH:24]([F:26])[F:25])[C:14]([Cl:18])=[CH:13][C:12]=2[Cl:19])[N:4]=[C:5]2[C:10]=1[CH2:9][CH2:8][CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC=1N(N=C2CCCCC12)C1=C(C=C(C(=C1)O)Cl)Cl
Name
Quantity
12.5 mL
Type
reactant
Smiles
O
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50°~60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50°~60° C
CUSTOM
Type
CUSTOM
Details
to react for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N(N=C2CCCCC12)C1=C(C=C(C(=C1)OC(F)F)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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